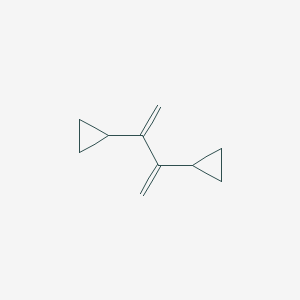
1,1'-(Buta-1,3-diene-2,3-diyl)dicyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclopropane is an organic compound characterized by the presence of two cyclopropane rings connected via a buta-1,3-diene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclopropane typically involves the cyclopropanation of buta-1,3-diene. One common method is the reaction of buta-1,3-diene with a suitable carbene precursor under controlled conditions. For instance, the reaction can be carried out using diazomethane in the presence of a catalyst such as copper(I) chloride to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclopropane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclopropane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, organometallic compounds.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or organometallic derivatives.
科学的研究の応用
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclopropane has several applications in scientific research:
作用機序
The mechanism of action of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .
Similar Compounds:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
2,3-Dimethylbuta-1,3-diene: A derivative of butadiene with additional methyl groups, used in polymer synthesis.
Isoprene: Another conjugated diene used in the production of natural rubber.
Uniqueness: 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclopropane is unique due to the presence of cyclopropane rings, which impart distinct chemical and physical properties. These rings introduce strain into the molecule, making it more reactive and versatile in various chemical reactions compared to its simpler counterparts .
特性
| 80393-10-8 | |
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
3-cyclopropylbuta-1,3-dien-2-ylcyclopropane |
InChI |
InChI=1S/C10H14/c1-7(9-3-4-9)8(2)10-5-6-10/h9-10H,1-6H2 |
InChIキー |
IIPBKXNAELECML-UHFFFAOYSA-N |
正規SMILES |
C=C(C1CC1)C(=C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)


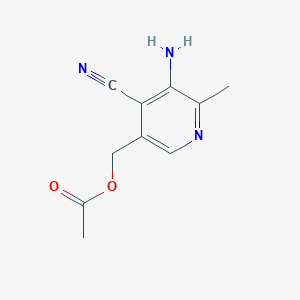
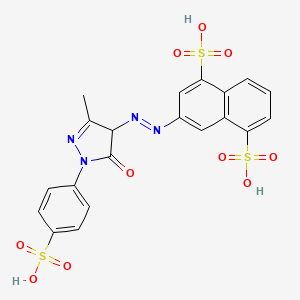
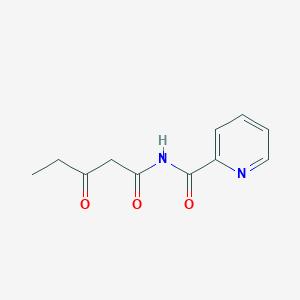
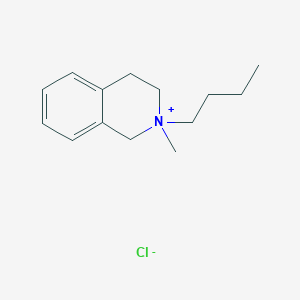
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
silane](/img/structure/B14416372.png)

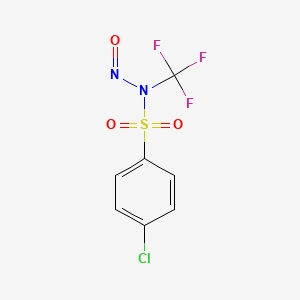
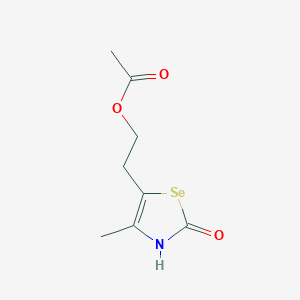
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
